

Application Notes and Protocols for In Vitro Susceptibility Testing of Anidulafungin

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Compound of Interest

Compound Name: Anidulafungin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the echinocandin antifungal agent, **anidulafungin**. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize key quantitative data for **anidulafungin** susceptibility testing, including clinical breakpoints and quality control ranges.

Table 1: **Anidulafungin** Clinical Breakpoints (CBPs) for Candida species (µg/mL)

Candida Species	CLSI CBPs	EUCAST CBPs
C. albicans	≤0.25 (S), 0.5 (I), ≥1 (R)	≤0.03 (S), >0.03 (R)
C. glabrata	≤0.12 (S), 0.25 (I), ≥0.5 (R)	≤0.06 (S), >0.06 (R)
C. tropicalis	≤0.25 (S), 0.5 (I), ≥1 (R)	≤0.06 (S), >0.06 (R)
C. parapsilosis	≤2 (S), 4 (I), ≥8 (R)	Not considered a good target
C. krusei	≤0.25 (S), 0.5 (I), ≥1 (R)	≤0.06 (S), >0.06 (R)

(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Note: Interpretive criteria can be updated; refer to the latest CLSI M27/M60 and EUCAST documents.[1][2][3]

Table 2: **Anidulafungin** Quality Control (QC) Ranges for Broth Microdilution

QC Strain	CLSI MIC Range (µg/mL)	EUCAST MIC Range (µg/mL)
C. parapsilosis ATCC 22019	0.5 - 4	0.5 - 4
C. krusei ATCC 6258	0.03 - 0.25	0.016 - 0.12

(MIC ranges are typically read at 24 hours)[4][5][6][7][8]

Table 3: **Anidulafungin** Disk Diffusion Quality Control (QC) Zone Diameter Ranges (mm) for a 2 µg disk

QC Strain	CLSI Zone Diameter Range (mm)
C. parapsilosis ATCC 22019	15 - 27
C. krusei ATCC 6258	26 - 38

(Zone diameters are read at 24 hours)[9]

Table 4: **Anidulafungin** Minimum Effective Concentration (MEC) Ranges for Aspergillus species (µg/mL)

Aspergillus Species	Typical MEC Range (µg/mL)
A. fumigatus	0.008 - 0.06
A. flavus	0.008 - 0.03
A. niger	0.008 - 0.03
A. terreus	0.008 - 0.06

(MEC values are determined according to CLSI M38 guidelines)[10][11][12][13]

Experimental Protocols

Protocol 1: CLSI Broth Microdilution Method for Yeasts (M27)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of **anidulafungin** against *Candida* species.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Preparation of **Anidulafungin** Stock Solution:

- Dissolve **anidulafungin** powder in dimethyl sulfoxide (DMSO) to a concentration of 1.6 mg/mL.
- Further dilute the stock solution in RPMI 1640 medium to prepare the desired range of concentrations for the microdilution plates.

2. Inoculum Preparation:

- Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.

3. Microdilution Plate Preparation:

- Use sterile 96-well U-bottom microdilution plates.
- Dispense 100 µL of RPMI 1640 into wells 2 through 12.
- Add 200 µL of the highest **anidulafungin** concentration to well 1.
- Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.

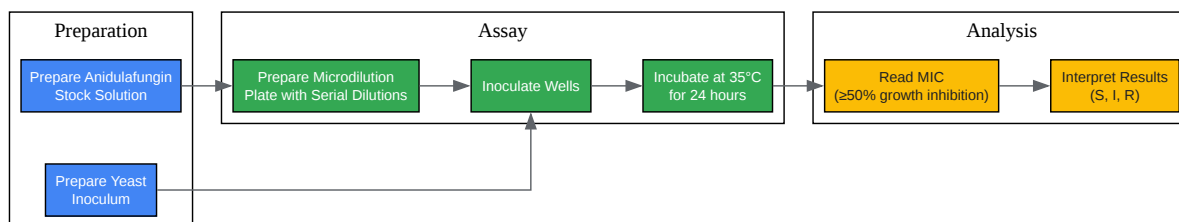
- Well 11 serves as a positive growth control (drug-free).
- Well 12 can serve as a sterility control (uninoculated medium).

4. Inoculation and Incubation:

- Add 100 μ L of the standardized inoculum to each well from 1 to 11.
- The final volume in each well will be 200 μ L.
- Incubate the plates at 35°C for 24 hours.

5. Reading the MIC:

- The MIC is the lowest concentration of **anidulafungin** that causes a significant ($\geq 50\%$) reduction in growth compared to the growth control well.^[14]
- The endpoint can be read visually or with a spectrophotometer.



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Caption: CLSI Broth Microdilution Workflow for **Anidulafungin**.

Protocol 2: EUCAST Broth Microdilution Method for Yeasts (E.DEF 7.3.2)

This protocol details the EUCAST reference method for determining **anidulafungin** MICs.[18][19][20][21]

1. Preparation of **Anidulafungin** Stock Solution:

- Prepare a stock solution of **anidulafungin** in DMSO.
- Further dilutions are made in RPMI 1640 medium supplemented with 2% glucose.

2. Inoculum Preparation:

- Culture the yeast isolate on a suitable agar medium.
- Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard.
- Dilute this suspension in RPMI 1640 with 2% glucose to achieve a final inoculum of $0.5-2.5 \times 10^5$ CFU/mL in the test wells.

3. Microdilution Plate Preparation:

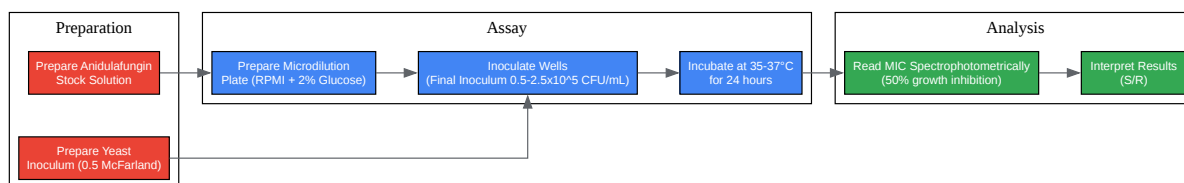
- Use flat-bottom 96-well microdilution plates.
- Prepare serial twofold dilutions of **anidulafungin** in the plates as described in the CLSI protocol.

4. Inoculation and Incubation:

- Inoculate the wells with the standardized yeast suspension.
- Incubate the plates at 35-37°C for 24 hours.

5. Reading the MIC:

- The MIC is determined spectrophotometrically as the lowest concentration that inhibits 50% of the growth compared to the drug-free control.



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Caption: EUCAST Broth Microdilution Workflow for **Anidulafungin**.

Protocol 3: CLSI Disk Diffusion Method for Yeasts (M44)

This method provides a simpler alternative to broth microdilution for determining the susceptibility of *Candida* species to **anidulafungin**.^{[22][23][24][25]}

1. Media Preparation:

- Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
- Pour the agar into petri dishes to a depth of 4 mm.

2. Inoculum Preparation:

- Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

3. Inoculation:

- Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

4. Disk Application:

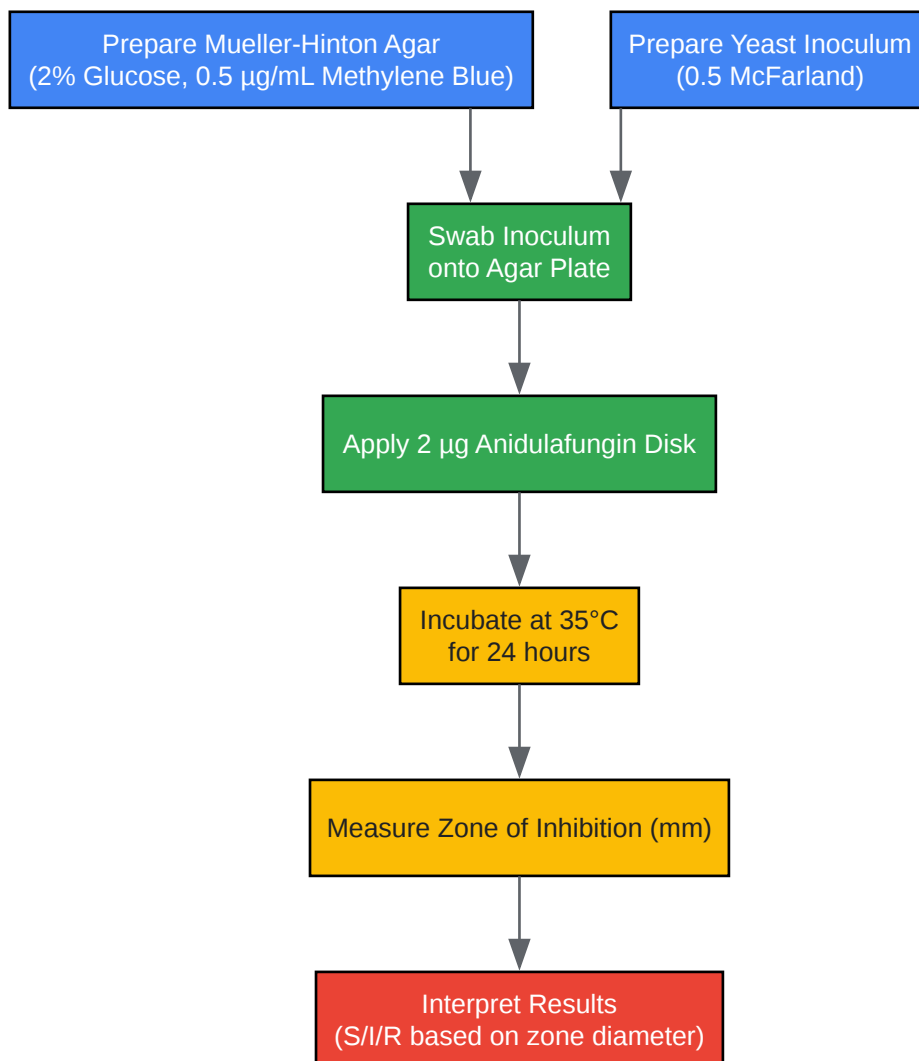
- Aseptically apply a 2 µg **anidulafungin** disk to the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.

5. Incubation:

- Incubate the plates at 35°C for 24 hours.

6. Reading the Zones of Inhibition:

- Measure the diameter of the zone of complete or marked reduction of growth in millimeters.
- Interpret the results based on established zone diameter breakpoints.



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Caption: CLSI Disk Diffusion Workflow for **Anidulafungin**.

Protocol 4: CLSI Broth Microdilution for Filamentous Fungi (M38)

This protocol is for determining the Minimum Effective Concentration (MEC) of **anidulafungin** against filamentous fungi like *Aspergillus* species.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

1. Preparation of **Anidulafungin** Stock Solution:

- Prepare as described in the CLSI M27 protocol.

2. Inoculum Preparation:

- Grow the mold on potato dextrose agar for 7 days.
- Prepare a conidial suspension in sterile saline with 0.05% Tween 20.
- Adjust the turbidity of the suspension spectrophotometrically to 80-82% transmittance at 530 nm.
- Dilute this suspension in RPMI 1640 to achieve a final inoculum of $0.4-5 \times 10^4$ CFU/mL.

3. Microdilution Plate and Inoculation:

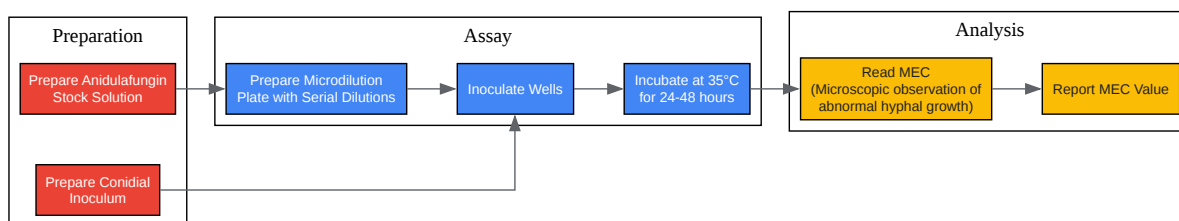
- Prepare and inoculate the microdilution plates as described in the CLSI M27 protocol.

4. Incubation:

- Incubate the plates at 35°C for 24-48 hours.

5. Reading the MEC:

- The MEC is the lowest concentration of **anidulafungin** that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control well. This is typically observed microscopically.



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Caption: CLSI Broth Microdilution Workflow for **Anidulafungin** against Molds.

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